Bicyclo[3.1.0]hexane-6-carboxylic acid belongs to the class of bicyclic compounds and is specifically categorized under carboxylic acids due to the presence of the carboxyl functional group. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis .
Bicyclo[3.1.0]hexane-6-carboxylic acid can be synthesized through several methods, with one common approach involving the cyclopropanation of suitable precursors followed by functional group transformations to introduce the carboxylic acid moiety. For instance, an effective synthesis route includes:
In an industrial context, the synthesis is optimized for scalability and purity, often employing transition metal-catalyzed reactions to enhance yield and selectivity. For example, oxidation reactions may utilize agents such as potassium permanganate or chromium trioxide .
The molecular structure of bicyclo[3.1.0]hexane-6-carboxylic acid features a rigid bicyclic framework that significantly influences its chemical properties and biological interactions. The key structural characteristics include:
Bicyclo[3.1.0]hexane-6-carboxylic acid participates in several types of chemical reactions:
The mechanism of action for bicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with biological targets, particularly proteins and enzymes:
Bicyclo[3.1.0]hexane-6-carboxylic acid exhibits several notable physical and chemical properties:
Bicyclo[3.1.0]hexane-6-carboxylic acid has diverse applications across multiple scientific fields:
Used as a building block for synthesizing complex organic molecules and derivatives.
Serves as a tool for studying molecular interactions and pathways due to its unique structural properties.
Derivatives have potential therapeutic applications as enzyme inhibitors or receptor modulators.
Utilized in developing new materials and components in various industrial processes .
Bicyclo[3.1.0]hexane-6-carboxylic acid belongs to the class of strained bicyclic molecules characterized by a fused cyclopropane-cyclopentane ring system. The IUPAC name "bicyclo[3.1.0]hexane" specifies a hexane backbone bridged by three atoms in one bridge ([3]) and one atom in the other ([1]), with the "[0]" indicating no atoms in the third bridge between the bridgehead carbons. The suffix "-6-carboxylic acid" denotes the carboxylic acid functional group attached to carbon atom 6, which is a bridgehead position adjacent to the cyclopropane moiety. This positioning imposes significant steric strain and influences both reactivity and stereochemistry. The parent hydrocarbon, bicyclo[3.1.0]hexane (CAS 285-58-5), has a molecular weight of 82.14 g/mol [9].
Stereochemical specificity is crucial in naming derivatives. The cyclopropane ring creates endo (syn) and exo (anti) isomers relative to the longer bridge. For example, "exo-bicyclo[3.1.0]hexane-6-carboxylic acid" (PubChem CID 151241, C₇H₁₀O₂) explicitly indicates the carboxylic acid group projects away from the cyclopropane ring [7]. Functionalization often leads to specialized naming: The compound "cis-2,4-Dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylic acid" (PubChem CID 34180370, C₆H₅NO₄) incorporates a lactam and ketone while retaining the bicyclic core [1]. The term "(N)-methanocarba" describes the bicyclo[3.1.0]hexane scaffold mimicking a ribose ring conformation in nucleoside analogs [3].
IUPAC Name | Molecular Formula | Structural Features | Reference |
---|---|---|---|
exo-Bicyclo[3.1.0]hexane-6-carboxylic acid | C₇H₁₀O₂ | Free carboxylic acid, exo-configuration | [5] [7] |
Bicyclo[3.1.0]hexane-6-carboxylic acid (endo/exo mixture) | C₇H₁₀O₂ | Racemic mixture of stereoisomers | [2] |
3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid | C₁₂H₁₉NO₄ | exo-Boc-protected amino and carboxylic acid groups | [6] |
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate | C₉H₁₂F₂O₂ | Ester, geminal difluoro substitution at C3 | [10] |
Early synthetic routes to bicyclo[3.1.0]hexanes were low-yielding and non-stereoselective. A breakthrough came in 1959 with the Simmons-Smith cyclopropanation, enabling the direct conversion of alkenes to cyclopropanes using zinc-copper couple and diiodomethane [9]. This methodology facilitated access to precursors like bicyclo[3.1.0]hexane itself. The 1972 report identifying exo-bicyclo[3.1.0]hexane-6-carboxylic acid as an oral hypoglycemic agent marked a pivotal shift, demonstrating the scaffold's bioactivity and stimulating interest in efficient synthetic routes [5].
Enantioselective synthesis advanced significantly in the early 2000s. A landmark 2004 Tetrahedron Letters paper detailed asymmetric intramolecular cyclopropanation strategies using diazoacetates and chiral catalysts (e.g., derivatives of Dirhodium(II) tetraprolinate) to generate enantiomerically pure bicyclo[3.1.0]hexane carboxylic esters. These intermediates were targeted toward metabotropic glutamate receptor (mGluR) agonists for central nervous system disorders [4]. Modern photoredox catalysis further revolutionized access: A 2019 method employed iridium photocatalysts under blue light to drive (3+2) annulations between cyclopropenes and aminocyclopropanes. This approach delivered bicyclo[3.1.0]hexanes with all-carbon quaternary centers in a highly diastereoselective manner, crucial for medicinal chemistry [8].
The bicyclo[3.1.0]hexane core is prized for its combination of high strain energy (approximately 40-45 kcal/mol from ring fusion and cyclopropane angle compression) and synthetic versatility. The strain facilitates ring-opening reactions and functionalizations inaccessible with unstrained carbocycles. Its rigid, nearly planar geometry serves as a conformationally locked bioisostere. Notably, the "(N)-methanocarba" conformation adopted by the bicyclo[3.1.0]hexane moiety in nucleoside analogs closely mimics the Northern (N) ribose pucker observed in bioactive nucleosides. This mimicry enhances binding affinity and selectivity at purinergic receptors [3].
Carboxylic acid derivatives at C6 are particularly valuable building blocks. Their synthesis enables:
Therapeutic Area | Derivative Example | Biological Target/Activity | Source |
---|---|---|---|
Oncology/Inflammation | 5'-(Tetrazolyl)-(N)-methanocarba-2-methylthioadenosine | Selective A₃ Adenosine Receptor (A₃AR) Agonist (Ki = 0.38 μM) | [3] |
Metabolic Disorders | exo-Bicyclo[3.1.0]hexane-6-carboxylic acid | Oral Hypoglycemic Activity | [5] |
Central Nervous System | Enantiopure ester intermediates | Metabotropic Glutamate Receptor (mGluR) Agonists | [4] |
Drug Design (Scaffolding) | 3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid | Versatile Intermediate for Peptide/Protease Inhibitors | [6] |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4